Cas no 1602075-81-9 (3-methoxypentan-2-amine)

3-メトキシペンタン-2-アミンは、分子式C6H15NOで表される有機化合物です。この化合物は、メトキシ基とアミン基を有するため、高い反応性と多様な応用可能性を示します。特に、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。その構造的特徴から、選択的な反応性が求められる精密合成において優れた性能を発揮します。また、比較的安定な物性を有するため、取り扱いが容易である点も利点です。実験室規模から工業的生産まで幅広く対応可能な汎用性の高さが特徴です。

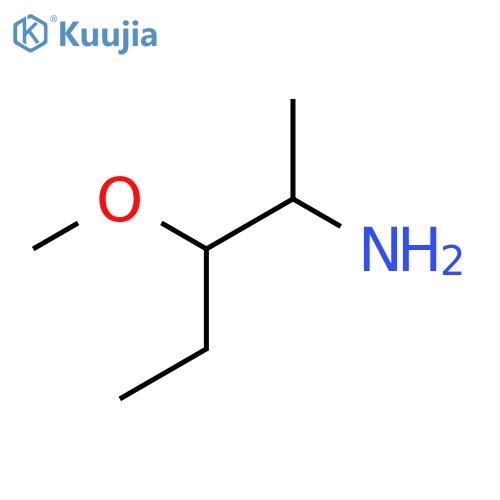

3-methoxypentan-2-amine structure

商品名:3-methoxypentan-2-amine

3-methoxypentan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-methoxypentan-2-amine

- 1602075-81-9

- EN300-1867493

-

- インチ: 1S/C6H15NO/c1-4-6(8-3)5(2)7/h5-6H,4,7H2,1-3H3

- InChIKey: KJQVGVXJCVLKMK-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CC)C(C)N

計算された属性

- せいみつぶんしりょう: 117.115364102g/mol

- どういたいしつりょう: 117.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 56.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

3-methoxypentan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867493-0.05g |

3-methoxypentan-2-amine |

1602075-81-9 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-0.1g |

3-methoxypentan-2-amine |

1602075-81-9 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-1.0g |

3-methoxypentan-2-amine |

1602075-81-9 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1867493-2.5g |

3-methoxypentan-2-amine |

1602075-81-9 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-5.0g |

3-methoxypentan-2-amine |

1602075-81-9 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1867493-5g |

3-methoxypentan-2-amine |

1602075-81-9 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-10g |

3-methoxypentan-2-amine |

1602075-81-9 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-0.25g |

3-methoxypentan-2-amine |

1602075-81-9 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-1g |

3-methoxypentan-2-amine |

1602075-81-9 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1867493-10.0g |

3-methoxypentan-2-amine |

1602075-81-9 | 10g |

$5221.0 | 2023-06-03 |

3-methoxypentan-2-amine 関連文献

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1602075-81-9 (3-methoxypentan-2-amine) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量